molecular formula C9H8Cl2N4 B1434405 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine CAS No. 1955530-26-3

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Cat. No. B1434405
M. Wt: 243.09 g/mol
InChI Key: MCBXSDSNYVQDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a complex organic compound. It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Synthesis Analysis

The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves several steps. One method involves the chlorination of 2-chloro-5-methylpyridine . Another method involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent . The reaction takes place at a temperature between 0°C and 200°C . Another synthesis method involves the use of 2-chloro-5-methylpyridine and a solvent, with a catalyst, reflux, and passing chlorine gas .


Molecular Structure Analysis

The molecular structure of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is complex. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .


Chemical Reactions Analysis

The chemical reactions involving 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine are complex and varied. It is used in the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine include a boiling point of 97 °C/30 mmHg , a density of 1.169 g/mL at 25 °C , and a refractive index of n20/D 1.53 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines were synthesized using 2-chloro-5-(chloromethyl)-pyridine, demonstrating moderate to weak fungicidal and insecticidal activity. This synthesis showcases the compound's role in developing bioactive molecules for agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008).

Biological Activity Assessment

The compound has been utilized in the synthesis and biological activity assessment of novel phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings. Preliminary bioassays indicated that some synthesized compounds possess good herbicidal and moderate fungicidal activities, highlighting its potential in developing new agrochemicals (Xiao-Bao Chen & De-Qing Shi, 2008).

Antioxidant Properties

The compound has been implicated in the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were subsequently screened for their antioxidant and antiradical activities. This research suggests its utility in creating molecules with potential antioxidant properties (O. Bekircan et al., 2008).

Chemical Synthesis and Green Metric Evaluation

An intermediate utilized in the synthesis of Dexlansoprazole, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcases the compound's application in pharmaceutical manufacturing processes. The study also emphasizes green chemistry principles, evaluating the synthesis process's efficiency and waste generation (Rohidas Gilbile et al., 2017).

Safety And Hazards

2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is considered hazardous. It is combustible and causes skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBXSDSNYVQDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 2
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 5
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.